molecular formula C12H16O B12088998 1-(4-Methylphenyl)cyclopentan-1-ol

1-(4-Methylphenyl)cyclopentan-1-ol

Cat. No.: B12088998
M. Wt: 176.25 g/mol
InChI Key: RNWLPIZRJMMVPP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclopentanone to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of the Grignard reagent, its reaction with cyclopentanone, and subsequent purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Methylphenyl)cyclopentanone.

    Reduction: Formation of 1-(4-Methylphenyl)cyclopentane.

    Substitution: Formation of 1-(4-Methylphenyl)cyclopentyl chloride or bromide.

Scientific Research Applications

1-(4-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

    1-Phenylcyclopentan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a methyl group on the phenyl ring.

    1-(4-Chlorophenyl)cyclopentan-1-ol: Substituted with a chlorine atom on the phenyl ring.

Uniqueness: 1-(4-Methylphenyl)cyclopentan-1-ol is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(4-methylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h4-7,13H,2-3,8-9H2,1H3

InChI Key

RNWLPIZRJMMVPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)O

Origin of Product

United States

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